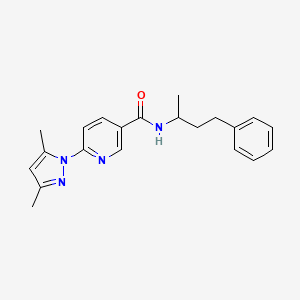
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide is a complex organic compound that features a pyrazole ring, a nicotinamide group, and a phenylbutan-2-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate amine under controlled conditions. The resulting intermediate is then reacted with nicotinoyl chloride to introduce the nicotinamide group. Finally, the phenylbutan-2-yl moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole ring is particularly useful in the development of new ligands for catalysis.
Biology: The biological applications of this compound are vast. It has shown potential as an antileishmanial and antimalarial agent due to its ability to inhibit the growth of parasites.
Medicine: In the medical field, this compound is being explored for its therapeutic properties. It has been studied for its anti-inflammatory, antioxidant, and anticancer activities.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mécanisme D'action
The mechanism by which 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The nicotinamide group may participate in redox reactions, while the phenylbutan-2-yl moiety can influence the compound's overall hydrophobicity and binding affinity.
Comparaison Avec Des Composés Similaires
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the nicotinamide and phenylbutan-2-yl groups.
Nicotinamide derivatives: Compounds containing the nicotinamide group but lacking the pyrazole ring.
Phenylbutan-2-yl derivatives: Compounds with the phenylbutan-2-yl moiety but without the pyrazole and nicotinamide groups.
Uniqueness: 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide is unique due to the combination of the pyrazole ring, nicotinamide group, and phenylbutan-2-yl moiety, which together confer distinct chemical and biological properties not found in the individual components or simpler derivatives.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and diverse reactivity make it a valuable compound for further exploration and development.
Propriétés
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-15(9-10-18-7-5-4-6-8-18)23-21(26)19-11-12-20(22-14-19)25-17(3)13-16(2)24-25/h4-8,11-15H,9-10H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISAJLMKYVAJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)C(=O)NC(C)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














